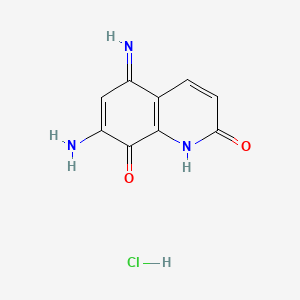
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride involves several steps. One common synthetic route includes the reaction of appropriate quinoline derivatives with amines under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to inhibit the growth of malarial parasites by interfering with their DNA synthesis and replication . The compound targets specific enzymes and pathways involved in the parasite’s life cycle, leading to its antimalarial effects .
Comparison with Similar Compounds
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride can be compared with other similar compounds, such as:
Chloroquine: Another well-known antimalarial agent with a similar mechanism of action.
Quinine: A natural compound used for treating malaria, with a different chemical structure but similar therapeutic effects.
Mefloquine: A synthetic antimalarial drug with a different chemical structure but similar applications.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct properties and applications compared to other antimalarial agents .
Properties
IUPAC Name |
7-amino-5-imino-1H-quinoline-2,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;/h1-3,10H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMDKXLCBMRQPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=N)C=C(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
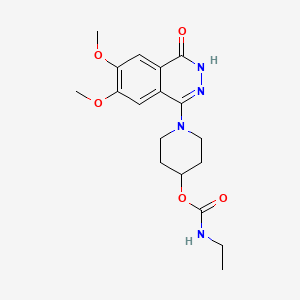
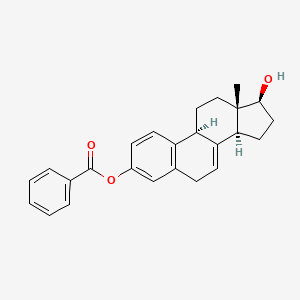
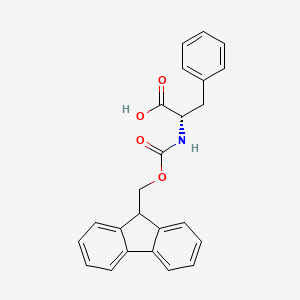
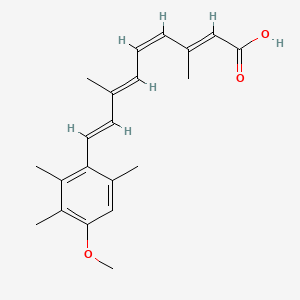
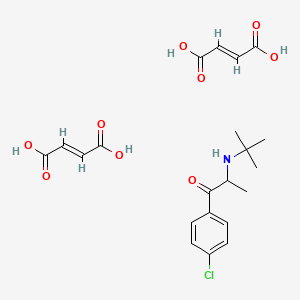

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

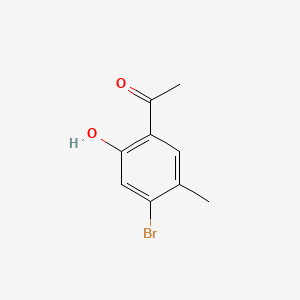
![[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B583127.png)
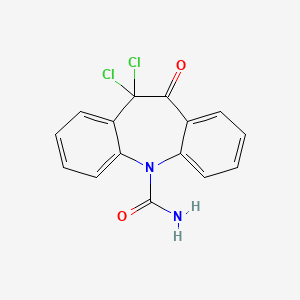
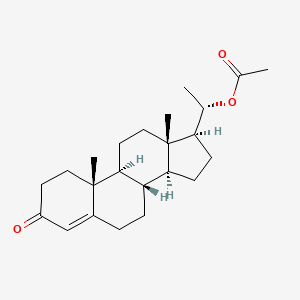
![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)
